molecular formula C55H98O6 B3044275 Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-hexadecanoate CAS No. 2190-16-1

Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-hexadecanoate

Cat. No.: B3044275
CAS No.: 2190-16-1
M. Wt: 855.4 g/mol
InChI Key: KRVYYALDCAWYEF-OZBINYCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-hexadecanoate is a triacylglycerol compound. It consists of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages.

Scientific Research Applications

Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-hexadecanoate has various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-hexadecanoate typically involves the esterification of glycerol with the respective fatty acids. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a similar esterification process but on a larger scale. The process involves the use of large reactors where glycerol and fatty acids are mixed in the presence of a catalyst. The reaction mixture is then heated to the required temperature to achieve esterification. The product is subsequently purified through distillation or other separation techniques to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-hexadecanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-hexadecanoate involves its interaction with various molecular targets and pathways. In biological systems, it is hydrolyzed by lipases to release free fatty acids and glycerol. These free fatty acids can then undergo beta-oxidation to produce energy. The glycerol can enter the glycolytic pathway to produce energy or be used in gluconeogenesis .

Comparison with Similar Compounds

Similar Compounds

  • Glycerol 1,2-di-(9Z,12Z-octadecadienoate) 3-hexadecanoate
  • Glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate)
  • Glycerol 2-(9Z,12Z-octadecadienoate) 1-hexadecanoate 3-O-[alpha-D-galactopyranosyl-(1->6)-beta-D-galactopyranoside]

Uniqueness

Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-hexadecanoate is unique due to its specific arrangement of fatty acid chains and the presence of both unsaturated and saturated fatty acids. This unique structure imparts specific physical and chemical properties, making it suitable for various applications in research and industry .

Properties

IUPAC Name

[2-hexadecanoyloxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H98O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h16-17,19-20,25-28,52H,4-15,18,21-24,29-51H2,1-3H3/b19-16+,20-17+,27-25+,28-26+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVYYALDCAWYEF-OZBINYCYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCCCCC)COC(=O)CCCCCCCC=CCC=CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C/C/C=C/CCCCC)COC(=O)CCCCCCC/C=C/C/C=C/CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H98O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

855.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-hexadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031118
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2190-16-1
Record name Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-hexadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031118
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-3 °C
Record name Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-hexadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031118
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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